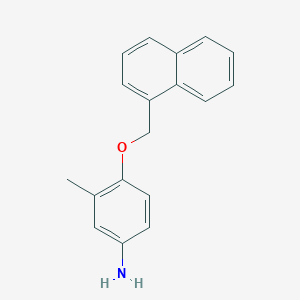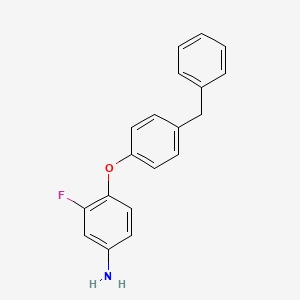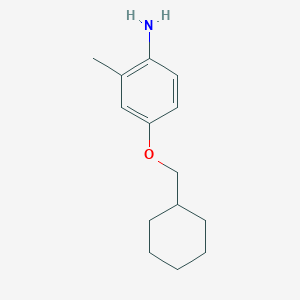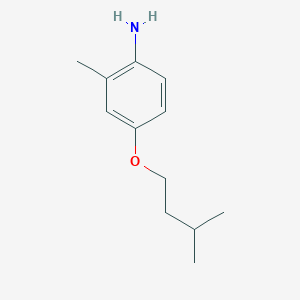
4-(2,4-Difluorophenoxy)-3-fluoroaniline
Übersicht
Beschreibung
4-(2,4-Difluorophenoxy)-3-fluoroaniline (DFPFA) is an organic compound used in a variety of scientific research applications. It is a derivative of aniline, a common aromatic amine. DFPFA is a useful tool for studying the effects of fluorine substitution on the reactivity of aromatic compounds. It has also been used in the synthesis of various other organic compounds, such as 3-Fluoro-4-phenoxybenzoic acid and 4-(2,4-difluorophenoxy)benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Difluorophenoxy)-3-fluoroaniline has been used in a variety of scientific research applications. It has been used as a model substrate for the study of the reactivity of aromatic compounds towards electrophilic fluorination. It has also been used in the synthesis of various other organic compounds, such as 3-Fluoro-4-phenoxybenzoic acid and 4-(2,4-difluorophenoxy)benzoic acid. In addition, 4-(2,4-Difluorophenoxy)-3-fluoroaniline has been used in the synthesis of fluorinated peptides, which have potential applications in drug design.
Wirkmechanismus
The mechanism of action of 4-(2,4-Difluorophenoxy)-3-fluoroaniline is based on its ability to undergo electrophilic fluorination. This is due to the presence of the electron-withdrawing fluorine atoms, which make the aromatic ring more susceptible to electrophilic attack. The reaction is initiated by the attack of an electrophile, such as bromine, on the aromatic ring. This leads to the formation of an intermediate, which is then attacked by a nucleophile, such as water, to form the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Difluorophenoxy)-3-fluoroaniline are not well understood. It is known that 4-(2,4-Difluorophenoxy)-3-fluoroaniline is not toxic to mammalian cells, but its effects on other organisms are not known. In addition, the effects of the fluorination of aromatic compounds on the reactivity of other compounds are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using 4-(2,4-Difluorophenoxy)-3-fluoroaniline in laboratory experiments is its ease of synthesis and availability. It can be synthesized from readily available starting materials in high yields. In addition, it can be used as a model substrate for the study of the reactivity of aromatic compounds towards electrophilic fluorination. The main limitation of 4-(2,4-Difluorophenoxy)-3-fluoroaniline is its lack of toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
The future directions for research on 4-(2,4-Difluorophenoxy)-3-fluoroaniline include further investigation into its biochemical and physiological effects, as well as its potential applications in drug design. In addition, further studies are needed to better understand the effects of fluorination on the reactivity of other compounds. Finally, further research is needed to determine the optimal conditions for the synthesis of 4-(2,4-Difluorophenoxy)-3-fluoroaniline and its derivatives.
Eigenschaften
IUPAC Name |
4-(2,4-difluorophenoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-7-1-3-11(9(14)5-7)17-12-4-2-8(16)6-10(12)15/h1-6H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXJYMNNLXASGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenoxy)-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3173321.png)



![N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine](/img/structure/B3173330.png)


![4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine](/img/structure/B3173377.png)


![4-([1,1'-Biphenyl]-2-yloxy)-3-fluorophenylamine](/img/structure/B3173392.png)


